N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide
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Overview
Description
Preparation Methods
The synthesis of N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide involves multiple steps. One common synthetic route includes the reaction of docosanoic acid with 6-hydroxy-5-(hydroxymethyl)hexylamine under specific conditions to form the desired amide bond. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide involves its interaction with molecular targets such as RNA molecules. It can form stable complexes with RNA, facilitating their delivery into cells. The hydroxyl and amide groups in the compound play a crucial role in these interactions, enabling the compound to effectively bind and transport RNA molecules.
Comparison with Similar Compounds
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide can be compared with other similar compounds such as:
N-[6-Hydroxyhexyl]docosanamide: Lacks the additional hydroxymethyl group, which may affect its binding affinity and stability with RNA molecules.
N-[5-(Hydroxymethyl)hexyl]docosanamide: Lacks the hydroxyl group at the 6th position, which may influence its solubility and reactivity.
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]octadecanamide: Has a shorter fatty acid chain, which may impact its hydrophobic interactions and overall stability.
This compound stands out due to its unique combination of hydroxyl and hydroxymethyl groups, which enhance its functionality in various applications.
Properties
Molecular Formula |
C29H59NO3 |
---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosanamide |
InChI |
InChI=1S/C29H59NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(33)30-25-22-21-23-28(26-31)27-32/h28,31-32H,2-27H2,1H3,(H,30,33) |
InChI Key |
JIYKXLVAQGQHCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCCC(CO)CO |
Origin of Product |
United States |
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